(5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a 2-thioxo group.
- Substituents:
- A (5Z)-configured 4-methoxybenzylidene group at position 5, contributing electron-donating properties via the methoxy (-OCH₃) moiety.
- A tetrahydrofuran-2-ylmethyl group at position 3, introducing a heterocyclic ether moiety.
- Molecular formula: C₁₅H₁₅NO₃S₂ (molecular weight: 321.41 g/mol) .
- Hydrogen bonding: Five hydrogen bond acceptors and one donor, influencing solubility and crystal packing .
Properties
Molecular Formula |
C16H17NO3S2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO3S2/c1-19-12-6-4-11(5-7-12)9-14-15(18)17(16(21)22-14)10-13-3-2-8-20-13/h4-7,9,13H,2-3,8,10H2,1H3/b14-9- |
InChI Key |
AWLTZNYSZGISDM-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3CCCO3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3CCCO3 |
solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, supported by relevant case studies and research findings.
Structural Features
Thiazolidin-4-ones are characterized by a five-membered ring containing sulfur and nitrogen. The specific structural modifications of this compound, such as the methoxybenzylidene and tetrahydrofuran moieties, are believed to enhance its biological efficacy.
1. Anticancer Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
- Case Study : In vitro assays revealed that derivatives of thiazolidin-4-one showed selective cytotoxicity towards K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. For instance, compounds similar to the one discussed exhibited IC50 values ranging from 8.5 µM to 14.9 µM, indicating potent anticancer activity compared to standard treatments like cisplatin (IC50 = 21.5 µM) .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Research Findings : A study highlighted that thiazolidin-4-one derivatives demonstrated significant antibacterial activity against various strains of bacteria. The mechanism involves inhibition of bacterial growth through interference with cell wall synthesis .
3. Anti-inflammatory Effects
Thiazolidin-4-one derivatives have been reported to possess anti-inflammatory properties:
- Mechanism : These compounds reduce pro-inflammatory cytokine levels and inhibit nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .
4. Antidiabetic Properties
Thiazolidin-4-one compounds are known for their role in managing diabetes:
- Case Study : In animal models of insulin resistance, similar thiazolidin-4-one derivatives improved glucose uptake and reduced hyperglycemia and hyperinsulinemia . This effect is attributed to their action as PPARγ agonists.
Research Findings Summary Table
Scientific Research Applications
Biological Activities
The compound has demonstrated various biological activities, making it a candidate for further research in pharmacology.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one possess activity against a range of bacteria and fungi. The thiazolidinone core is known for its ability to inhibit microbial growth, which is crucial for developing new antibiotics .
Anticancer Potential
The compound has been evaluated for its anticancer properties. Thiazolidinone derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. Research suggests that this compound may act through multiple pathways, including the modulation of cell cycle progression and the induction of oxidative stress in cancer cells .
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Compounds containing thiazolidinone structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property positions this compound as a potential therapeutic agent for inflammatory conditions .
Case Study 1: Antimicrobial Screening
In a study published in Pharmaceuticals, researchers synthesized various thiazolidinone derivatives and evaluated their antimicrobial activity against several pathogens. This compound was identified as one of the more potent compounds against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Evaluation
A separate investigation focused on the anticancer efficacy of thiazolidinone derivatives showed that this compound significantly inhibited cell proliferation in human breast cancer cell lines. The study indicated that the compound induced apoptosis via mitochondrial pathways .
Comparison with Similar Compounds
Substituent Effects at Position 5 (Benzylidene Group)
The 4-methoxybenzylidene group distinguishes this compound from analogues with varied aromatic or heterocyclic substituents:
Key Insight : Methoxy substituents balance electron donation and steric effects, whereas nitro or hydroxy groups alter electronic properties and intermolecular interactions.
Substituent Effects at Position 3
The tetrahydrofuran-2-ylmethyl group contrasts with other alkyl or aryl substituents:
Key Insight : Polar substituents (e.g., tetrahydrofuran, morpholine) improve aqueous solubility, while aromatic or alkyl groups enhance lipid affinity.
Q & A
Q. What synthetic methodologies are optimal for preparing (5Z)-5-(4-methoxybenzylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one?
The compound can be synthesized via Schiff base condensation followed by cyclization. A typical protocol involves reacting 4-methoxybenzaldehyde with 3-(tetrahydrofuran-2-ylmethyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid) with catalytic ammonium acetate. The reaction is refluxed in ethanol or methanol for 6–12 hours, monitored by TLC. Purification via silica gel chromatography (hexane:ethyl acetate, 1:9) yields the product .
Q. How can the stereochemical configuration (5Z) be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration of the benzylidene moiety. Key bond angles (e.g., C8–C9–O1 = ~116.78°) and torsion angles (e.g., S1–C8–C9–N1 = −2.9°) distinguish the Z-isomer from the E-form. Complementary techniques like NOESY NMR can validate spatial proximity between the methoxy group and thioxo sulfur .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Confirm thioxo (C=S) stretch at ~1200–1250 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹.
- ¹H/¹³C NMR : Methoxy protons resonate at δ ~3.8 ppm, while the tetrahydrofuran methylene appears as a multiplet at δ ~3.5–4.0 ppm.
- UV-Vis : π→π* transitions in the benzylidene moiety (~280–320 nm) indicate conjugation .
Q. What preliminary biological activities have been reported for structurally analogous thiazolidinones?
Analogous compounds exhibit antimicrobial (MIC = 8–32 µg/mL against S. aureus), antifungal (IC₅₀ = 12–25 µM against C. albicans), and anticancer activity (IC₅₀ = 10–50 µM in MCF-7 cells). Activity correlates with electron-withdrawing substituents (e.g., halogens) on the arylidene group .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature influence the regioselectivity of thiazolidinone cyclization?
Polar aprotic solvents (DMF, DMSO) favor Schiff base formation by stabilizing intermediates via hydrogen bonding. Higher temperatures (>80°C) accelerate cyclization but may promote side reactions (e.g., oxidation of thioxo to sulfone). Ethanol at 70°C optimizes yield (75–85%) while minimizing byproducts .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., hemoglobin subunits)?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with hemoglobin subunits. Key residues (e.g., α1-Val1, β2-His146) show hydrogen bonding with the thioxo group and π-stacking with the methoxybenzylidene moiety. Binding free energy (ΔG = −8.2 kcal/mol) suggests moderate affinity .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic metabolism) or off-target effects . Mitigation strategies:
Q. What strategies improve the photostability of the benzylidene-thiazolidinone core?
- Substituent engineering : Electron-donating groups (e.g., –OCH₃) reduce photooxidation.
- Co-crystallization : SC-XRD data show that hydrogen-bonded networks (e.g., O1–H⋯S2) stabilize the excited state.
- Additives : UV absorbers (e.g., TiO₂ nanoparticles) quench reactive oxygen species .
Q. How does the tetrahydrofuran-2-ylmethyl group influence conformational dynamics?
The tetrahydrofuran ring introduces steric constraints, restricting rotation around the C3–N bond. This enhances rigidity, as evidenced by Hirshfeld surface analysis (C–H⋯O interactions = 12.4% of total surface contacts). Dynamics can be quantified via variable-temperature NMR (Δδ/ΔT = 0.003 ppm/°C for methylene protons) .
Q. What analytical challenges arise in quantifying trace impurities (e.g., E-isomer) in the final product?
- HPLC-MS : Use a C18 column (ACN:0.1% formic acid gradient) with MRM transitions (m/z 375→217 for Z-isomer; m/z 375→201 for E-isomer).
- LOQ : 0.1% w/w achievable with diode-array detection (λ = 254 nm).
- Validation : ICH Q2(R1) guidelines for precision (RSD < 2%) and accuracy (98–102%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
